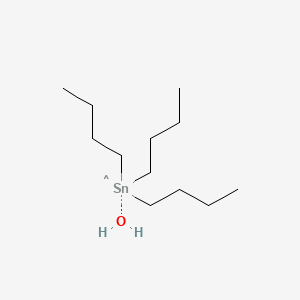

Tributyltin hydroxide

Description

Genesis and Evolution of Tributyltin Compound Applications in Industrial and Marine Sectors

The powerful biocidal capabilities of organotin compounds, including TBT, were first recognized in the 1950s. wikipedia.orgcambridge.org This discovery paved the way for their extensive use as antifouling agents in paints for ships and boats, a practice that became widespread by the mid-1960s. wikipedia.orgnih.gov These antifouling paints were highly effective at preventing the growth of marine organisms such as barnacles, algae, and mollusks on vessel hulls, thereby improving fuel efficiency and reducing operational costs. wikipedia.orgnih.gov

Beyond marine applications, TBT compounds found use in wood preservation, as fungicides and insecticides in agriculture, and as biocides in industrial processes like textile treatments and cooling systems. chembk.comunit.nomst.dk They were also utilized as stabilizers in the manufacturing of plastic products. cambridge.orgtaylorandfrancis.com The initial formulations of TBT-based paints were of a "free association" type, which allowed for a rapid and uncontrolled release of the biocide. unit.noviu.ca In the 1970s, "self-polishing copolymer" paints were introduced, where TBT was chemically bound to a polymer, enabling a slower, more controlled release over a longer period. unit.noviu.ca

Global Environmental Contamination Trajectories and Early Ecological Observations

The widespread and intensive use of TBT-based antifouling paints led to significant contamination of coastal and marine environments worldwide. unit.noresearchgate.net The slow leaching of TBT from ship hulls resulted in its accumulation in water, sediment, and marine organisms. wikipedia.orgviu.ca Early observations of the environmental impact of TBT began to surface in the late 1970s. coastalwiki.org One of the most significant and well-documented effects was the development of "imposex," the imposition of male sexual characteristics on female marine snails, at extremely low concentrations of TBT. coastalwiki.orgbioflux.com.ro This phenomenon was first observed in the early 1970s and was later directly linked to TBT exposure. greenpeace.toices.dk

In areas with high shipping traffic, such as harbors, ports, and marinas, TBT concentrations in the water and sediment reached levels that were highly toxic to a wide range of non-target marine life. mst.dkgreenpeace.to For example, in Arcachon Bay, France, a significant oyster farming area, the increase in leisure craft in the mid-1970s coincided with a dramatic decline in the oyster population and the near-disappearance of the predatory gastropod Ocenebra erinacea due to imposex. greenpeace.to These early ecological observations were critical in raising concerns about the widespread environmental damage caused by TBT compounds and ultimately led to regulatory actions to restrict their use. coastalwiki.orgices.dk

Interactive Data Table: Properties of Tributyltin Hydroxide (B78521)

| Property | Value |

| Chemical Formula | (C₄H₉)₃SnOH |

| Appearance | Colorless to slightly yellow liquid |

| Molar Mass | 307.06 g/mol |

| Melting Point | Approximately 15.5 °C |

| Boiling Point | 186-190 °C at 5 Torr |

| Density | Approximately 1.17 g/cm³ |

| Water Solubility | Poor |

| LogP | 3.84 |

This data is compiled from multiple sources. smolecule.comchembk.com

Properties

CAS No. |

1067-97-6 |

|---|---|

Molecular Formula |

C12H28OSn |

Molecular Weight |

307.06 g/mol |

IUPAC Name |

tributylstannanylium;hydroxide |

InChI |

InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2;/q;;;;+1/p-1 |

InChI Key |

GMVHICBNQJYKSP-UHFFFAOYSA-M |

SMILES |

CCCC[Sn](CCCC)CCCC.O |

Canonical SMILES |

CCCC[Sn+](CCCC)CCCC.[OH-] |

Other CAS No. |

1067-97-6 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Tributyltin Compounds

Spatial and Temporal Distribution Patterns in Aquatic Ecosystems

The distribution of TBT in aquatic ecosystems is not uniform, showing significant variation based on geographical location (spatial) and time (temporal). Hotspots of contamination are typically associated with areas of high maritime activity. ospar.org

In freshwater systems, elevated TBT concentrations are primarily found in harbors, marinas, and navigable rivers with heavy boat traffic. epa.gov A major release of various organotin compounds, including TBT, into a freshwater river system in South Carolina in 2000 resulted in initial TBT concentrations greater than 10,000 µg/kg in surface sediments in depositional areas like lakes and beaver ponds. nih.gov However, subsequent monitoring between 2001 and 2003 showed a significant decrease in these concentrations. nih.gov For instance, in a beaver pond, total organotin concentrations dropped from 38,670 µg/kg to 298 µg/kg, and in a downstream lake, they decreased from 28,300 µg/kg to less than 5 µg/kg over the same period. nih.govresearchgate.net This decline was accompanied by an increase in degradation products, indicating that natural biotransformation processes were occurring. nih.gov The half-life of TBT in these freshwater sediments was observed to be influenced by sediment composition, with faster degradation in organic-rich sediments (half-life of 28 days) compared to sandy, organic-poor sediments (half-life of 78 days). nih.govresearchgate.net

TBT Concentrations in a Contaminated Freshwater System (South Carolina, USA)

| Location | Initial Total Organotin (2000-2001) (µg/kg) | Later Total Organotin (2003) (µg/kg) | Reference |

|---|---|---|---|

| Beaver Pond Sediments | 38,670 | 298 | nih.gov |

| Crystal Lake Sediments | 28,300 | <5 | nih.gov |

Marine and estuarine environments, particularly commercial ports, harbors, shipyards, and major shipping lanes, are well-documented hotspots for TBT contamination. ospar.orgresearchgate.net Sediments in these areas act as a major sink for TBT. ospar.orgresearchgate.net A long-term study of the Croatian Adriatic coast from 2016 to 2023, well after the international ban, found persistent TBT contamination. frontiersin.org The study reported TBT concentrations ranging from <1 to 2,546 ng/g (dry weight) in sediments and <0.06 to 6.40 ng/L in the water column. frontiersin.orgirb.hr Transitional waters, such as estuaries, were generally more polluted than coastal waters. frontiersin.org

Temporal trends since the implementation of bans show a general decrease in TBT concentrations. ospar.orgices.dk In the Southern North Sea, mean TBT concentrations in sediment have measurably reduced at a rate of approximately -10% per year following the ban. ospar.org Similarly, in Qianzhen Fishing Port in Taiwan, the average TBT concentration in sediments decreased from 1300 ng Sn/g in 2003 to 303 ng Sn/g in 2020. mdpi.com However, despite these declining trends, concentrations in many hotspots remain above environmental quality standards, indicating that sediments are a long-term source of pollution and that fresh inputs may still be occurring. ospar.orgfrontiersin.orgvu.lt For example, in the Tolka Estuary, Ireland, TBT concentrations in sediment showed significant seasonal variation, ranging from 0.1 ppb in winter to 8.6 ppb in summer, with an average of 1.5 ppb. nih.gov

TBT Concentrations in Various Marine & Estuarine Environments

| Location | Matrix | Concentration Range | Time Period | Reference |

|---|---|---|---|---|

| Croatian Adriatic Coast | Sediment (d.w.) | <1 – 2,546 ng/g | 2016-2023 | frontiersin.org |

| Croatian Adriatic Coast | Water | <0.06 – 6.40 ng/L | 2016-2023 | frontiersin.org |

| Kaohsiung Harbor, Taiwan | Sediment | 1.5 – 151 ng/g | 2006 | researchgate.net |

| Kaohsiung Harbor, Taiwan | Seawater | 9.7 – 270 ng/L | 2006 | researchgate.net |

| Tolka Estuary, Ireland | Sediment | 0.1 – 8.6 ppb | ~2005 | nih.gov |

| Sea of Japan (Deep Sea) | Sediment (d.w.) | 4.4 – 16 ng/g | ~2007 | researchgate.net |

Partitioning Behavior across Environmental Compartments

The environmental behavior and fate of TBT are governed by its physicochemical properties, which dictate how it partitions between water, sediment, and biota. frontiersin.org TBT is hydrophobic and lipophilic, leading to its strong association with particulate matter and sediments. frontiersin.orgnih.gov

In the water column, TBT exists in both dissolved and particulate-bound phases. epa.gov However, due to its low water solubility and high affinity for particulate matter, a significant portion of TBT is readily adsorbed onto suspended particles. frontiersin.orgnih.gov This association with suspended matter facilitates the transport and deposition of TBT into bottom sediments. researchgate.net While some studies have found TBT to be highly associated with the dissolved phase (70-90%), it readily adsorbs to suspended solids. epa.gov The partitioning is influenced by factors such as pH, salinity, and the amount of dissolved organic carbon (DOC). frontiersin.orgnih.gov For instance, an increase in salinity can enhance TBT sorption due to a "salting-out" effect that reduces the solubility of TBT compounds like tributyltin hydroxide (B78521). nih.gov

Sediments are the primary sink for TBT in aquatic ecosystems. frontiersin.orgresearchgate.net The compound's hydrophobic nature causes it to bind strongly to sediment particles, particularly the organic carbon fraction. nih.govvliz.be This strong binding reduces its degradation rate and allows it to persist for long periods, with half-lives ranging from several years to decades in some cases. frontiersin.orgmdpi.com In anaerobic sediments, the half-life can exceed 10 years. mdpi.com

Although sediments act as a reservoir, the sorption is a reversible process. researchgate.net TBT can be released from the sediment back into the water column through processes like desorption, diffusion from pore water, and sediment resuspension. frontiersin.orgmdpi.com This makes contaminated sediments a potential long-term secondary source of pollution to the overlying water, even long after the primary sources have been eliminated. frontiersin.orgresearchgate.net Studies have shown that substantial TBT degradation can occur within sediments, indicated by the presence of its breakdown products, dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT). nih.gov

The bioavailability of TBT—the fraction of the chemical that is available for uptake by organisms—is a critical factor in its toxicity. epa.gov In the water column, TBT associated with the surface microlayer may be particularly bioavailable to organisms at the surface. epa.gov In sediments, the bioavailability of TBT is strongly influenced by the sediment's total organic carbon (TOC) content. researchgate.net High TOC levels lead to stronger binding of TBT, which can reduce its availability to benthic organisms. researchgate.net

Despite this, TBT does bioaccumulate in aquatic organisms, with bioconcentration factors (the ratio of the chemical's concentration in an organism to that in the water) reported to be as high as 7000 in laboratory studies with molluscs and fish. inchem.org Uptake from food is considered a more significant pathway than direct uptake from water. inchem.org While TBT is known to accumulate in organisms, its tendency to be magnified up the food chain (biomagnification) is less clear. Some studies show no considerable biomagnification, while others suggest its degradation products are found in higher trophic level organisms. nih.govvu.nl TBT can be transferred from contaminated sediments to benthic organisms like polychaetes, which then serve as a vector for entry into the broader food web. researchgate.net

Environmental Fate and Transformation Mechanisms of Tributyltin Compounds

Abiotic Degradation Pathways

Abiotic degradation of tributyltin hydroxide (B78521) in the aquatic environment is primarily driven by photodegradation and hydrolysis. These processes are significantly influenced by various environmental factors that can alter the rate and extent of transformation.

Photodegradation, or photolysis, represents a significant abiotic pathway for the breakdown of tributyltin compounds in aquatic systems. This process is initiated when TBT absorbs ultraviolet (UV) light, leading to the cleavage of the tin-carbon bonds and the sequential removal of butyl groups, a process known as dealkylation. This results in the formation of dibutyltin (B87310) (DBT) and subsequently monobutyltin (B1198712) (MBT) as intermediate products, which are then further degraded to inorganic tin.

The kinetics of TBT photodegradation can be influenced by a variety of environmental modulators. In clear surface waters, photolysis can be a more dominant degradation process compared to biodegradation. However, the efficiency of photodegradation is highly dependent on factors such as water turbidity, light intensity, and the presence of photosensitizing substances. For instance, suspended particles in turbid waters can scatter or absorb UV radiation, reducing its availability to initiate the degradation of TBT. Conversely, the presence of certain organic compounds can act as photosensitizers, potentially accelerating the rate of photolysis.

Laboratory studies have demonstrated that under UV irradiation, TBT in water can be degraded to inorganic tin. The half-life of TBT due to photolysis in sunlight has been estimated to be greater than 89 days in some studies. However, the rate can be significantly enhanced through photocatalysis. For example, one study reported a 99.8% degradation of TBT in water after just 30 minutes of photocatalytic treatment, whereas simple photolysis resulted in only about 10% degradation under the same conditions.

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is generally not a significant degradation pathway for the stable tin-carbon bond in organotin compounds under typical environmental conditions. This bond is resistant to cleavage by water at the pH levels commonly found in aquatic environments.

Interactive Data Table: Hydrolytic Stability of Tributyltin Compounds

| pH Range | Duration | Conditions | Stability |

| 2.9 - 10.3 | > 63 days | Dark | Stable |

| Not specified | 11 months | 20°C, Dark | Stable (as TBTO) |

| < 1 or > 13 | Not specified | Not specified | Prone to hydrolysis |

Biotic Transformation Processes

The transformation of tributyltin hydroxide by living organisms is a crucial component of its environmental degradation. A diverse range of microorganisms, including bacteria, fungi, and algae, have been shown to metabolize TBT, breaking it down into less harmful substances.

The principal mechanism of microbial degradation of tributyltin is a progressive oxidative dealkylation, also referred to as debutylation. This process mirrors the abiotic photodegradation pathway in that it involves the sequential removal of butyl groups from the tin atom. This detoxification process results in the formation of dibutyltin and then monobutyltin, which are subsequently mineralized to inorganic tin. This biotransformation is a key process for reducing the toxicity of TBT in the environment. While dealkylation is the primary pathway, some studies have also suggested the possibility of methylation of organotin compounds by chemical and/or biological means, which could result in the formation of fully substituted and volatile tin compounds.

Numerous bacterial species have demonstrated the ability to degrade tributyltin compounds. These bacteria can utilize TBT as a carbon source, transforming it into less toxic metabolites. The degradation of TBT by bacteria has been observed under both aerobic and anaerobic conditions, although the rates can differ significantly. Some studies suggest that aerobic degradation is more rapid, while others have found anaerobic degradation to be faster under certain conditions. This variability is likely influenced by site-specific factors such as the microbial communities present, temperature, and the availability of other carbon sources.

The metabolic pathway for TBT degradation in bacteria often involves the cytochrome P-450 dependent monooxygenase system. This enzyme system hydroxylates TBT, which is a critical step in the dealkylation process. The degradation proceeds through the formation of hydroxylated intermediates, leading to the cleavage of the carbon-tin bond and the release of a butyl group. Several genera of bacteria, including Pseudomonas, have been identified as being capable of degrading TBT. For instance, some Pseudomonas species can degrade TBT under both aerobic and nitrate-reducing conditions.

Fungi and algae also play a significant role in the biotransformation of tributyltin in aquatic ecosystems. Various species of microalgae have been shown to both adsorb and degrade TBT. The process often begins with biosorption of TBT onto the cell surface, followed by absorption into the cell. Once inside, intracellular enzymes metabolize TBT to dibutyltin (DBT), which is then rapidly transformed into monobutyltin (MBT). For example, the green alga Ankistrodesmus falcatus has been shown to convert a significant portion of TBT to inorganic tin. The metabolic pathway in algae is also believed to involve a cytochrome P-450 dependent monooxygenase system, which hydroxylates TBT as a first step in the degradation process. witpress.com

Filamentous fungi, such as Cunninghamella elegans, are also capable of degrading TBT. Similar to bacteria and algae, the degradation mechanism in fungi involves the cytochrome P-450 enzyme system, which facilitates the conversion of TBT to DBT and MBT. researchgate.net Fungal biotransformation can be influenced by the availability of nutrients and oxygen. The efficiency of TBT degradation by fungi is often linked to the intensity of fungal growth, suggesting a cometabolic process where the fungus degrades TBT while utilizing other carbon sources for growth.

Interactive Data Table: Microbial Biotransformation of Tributyltin

| Organism Type | Key Genera/Species | Transformation Process | Key Enzymes/Pathways |

| Bacteria | Pseudomonas | Oxidative Dealkylation | Cytochrome P-450 monooxygenase |

| Fungi | Cunninghamella elegans | Oxidative Dealkylation | Cytochrome P-450 |

| Algae | Ankistrodesmus falcatus, Chlorella vulgaris | Oxidative Dealkylation | Cytochrome P-450 monooxygenase |

Microbial Biotransformation: Oxidative Dealkylation and Demethylation

Influence of Environmental Factors on Microbial Degradation Rates

The microbial degradation of tributyltin (TBT) compounds in the environment is a critical process influencing their persistence and ultimate fate. The rates of this biodegradation are not constant and are significantly influenced by a variety of environmental factors. Key parameters that govern the speed at which microorganisms break down TBT include temperature, pH, salinity, and the availability of organic matter. researchgate.netfrontiersin.org

Generally, increased temperatures tend to enhance microbial activity, leading to faster degradation of TBT. waterquality.gov.au However, the relationship is not always linear, and excessively high temperatures can inhibit microbial function. The pH of the surrounding water and sediment also plays a crucial role. Optimal pH ranges for the microbial consortia responsible for TBT degradation can vary, but significant deviations from these optima can slow down the process considerably. researchgate.net Salinity is another important factor, particularly in estuarine and marine environments. While some studies suggest that increasing salinity can favor the desorption of TBT from sediments, making it more bioavailable for microbial breakdown, other research indicates that high salinity can also inhibit the degradation process itself. researchgate.net

Table 1: Influence of Environmental Factors on Microbial Degradation of Tributyltin

| Factor | Influence on Degradation Rate | Notes |

|---|---|---|

| Temperature | Generally, higher temperatures increase degradation rates up to an optimal point. waterquality.gov.au | Half-lives may be several months at lower temperatures. waterquality.gov.au |

| pH | Degradation is pH-dependent, with optimal rates observed in specific ranges for different microbial communities. researchgate.net | Extreme pH values can inhibit microbial activity. researchgate.net |

| Salinity | The effect can be complex. Increased salinity may enhance desorption, but can also inhibit microbial degradation. researchgate.net | One study found that adjusting salinity to 20 psu increased TBT solubility and subsequent biodegradation. nih.gov |

| Organic Carbon | Can enhance microbial activity but also decrease TBT bioavailability through sorption. researchgate.net | TBT sorbs fairly easily to organic matter in sediment. researchgate.net |

| Oxygen | Degradation rates are typically different in aerobic versus anaerobic conditions, with aerobic degradation often being faster in surficial sediments. researchgate.net | In anaerobic sediment, the half-life of TBT can be in the order of tens of years. researchgate.net |

Metabolic Transformation in Higher Organisms: Pathways and Metabolites

In higher organisms, tributyltin undergoes metabolic transformation primarily through a process of sequential debutylation. This process is a detoxification mechanism that reduces the toxicity of the parent compound by removing the butyl groups from the tin atom. The primary site of this metabolism is the liver in vertebrates and the hepatopancreas or equivalent digestive glands in invertebrates. nih.gov

The metabolic pathway is mediated by the cytochrome P450 monooxygenase system (CYP), a superfamily of enzymes involved in the metabolism of a wide range of xenobiotics. nih.govoup.com Specifically, isoforms such as CYP1A have been shown to be involved in the oxidative metabolism of TBT in fish. nih.govoup.com The process begins with the hydroxylation of one of the butyl groups, which is an unstable intermediate that then cleaves to form dibutyltin (DBT) and butane. This process can be repeated, with DBT being further metabolized to monobutyltin (MBT), and finally, MBT can be broken down to inorganic tin. waterquality.gov.au

The efficiency of this metabolic process varies among species. Some organisms, such as certain mollusks, have a limited capacity to metabolize TBT, which can lead to its bioaccumulation to high concentrations. In contrast, many fish and crustaceans can metabolize TBT more effectively, leading to the presence of its metabolites (DBT and MBT) in their tissues. waterquality.gov.au The inhibition of certain CYP enzymes by TBT has also been observed, which can have broader implications for the organism's ability to metabolize other endogenous and exogenous compounds. nih.govoup.com

Table 2: Metabolic Transformation of Tributyltin in Higher Organisms

| Parent Compound | Primary Metabolic Pathway | Key Enzymes | Major Metabolites |

|---|---|---|---|

| Tributyltin (TBT) | Sequential Debutylation | Cytochrome P450 Monooxygenase System (e.g., CYP1A) nih.govoup.com | Dibutyltin (DBT), Monobutyltin (MBT), Inorganic Tin waterquality.gov.au |

Sorption, Desorption, and Environmental Persistence

Factors Governing Adsorption to Particulate Matter and Sediments (e.g., pH, Salinity, Organic Carbon Content)

The partitioning of tributyltin between the water column and solid phases like particulate matter and sediments is a key process governing its environmental distribution and bioavailability. TBT exhibits a strong affinity for sediments, a characteristic quantified by the sediment-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). waterquality.gov.auepa.gov The magnitude of this sorption is controlled by several interconnected physicochemical factors, including the pH of the water, its salinity, and the organic carbon content of the sediment. ices.dk

The pH influences the speciation of TBT in the water. At lower pH, the cationic form (TBT+) is more prevalent, which can interact with negatively charged surfaces on sediment particles. As the pH increases, the neutral this compound (TBTOH) species becomes more dominant. Maximum adsorption is often observed around a pH of 6-7, which is attributed to a balance between the abundance of the cationic TBT species and deprotonated surface ligands on sediment particles. nih.gov

Salinity affects TBT sorption in a complex manner. In general, at lower pH values (e.g., 4 and 6), increasing salinity tends to reduce TBT sorption. This is likely due to competition from major seawater cations (like Na+, K+, Ca2+, and Mg2+) for binding sites on the sediment. Conversely, at a higher pH (e.g., 8), increased salinity can enhance TBT sorption, a phenomenon known as "salting out," which reduces the solubility of the neutral TBTOH species and promotes its partitioning to the sediment. nih.gov

The organic carbon content of sediments is a primary determinant of TBT sorption. researchgate.net TBT is a hydrophobic compound and therefore has a high affinity for organic matter. Sediments with higher total organic carbon (TOC) content generally exhibit a greater capacity to adsorb TBT. nih.gov The distribution coefficient Kd has been shown to increase linearly with the addition of particulate organic matter to sediments. researchgate.net

Table 3: Factors Affecting Tributyltin Adsorption to Sediments

| Factor | Effect on Adsorption | Sorption Coefficient (Kd or Koc) Range |

|---|---|---|

| pH | Maximum adsorption typically observed around pH 6-7. nih.gov | Kd values can range from 6.1 to 5210 L/kg depending on pH and salinity. nih.gov |

| Salinity | Increased salinity can decrease sorption at lower pH and increase it at higher pH. nih.gov | Kd values are influenced by salinity, with higher values generally in freshwater compared to marine environments. ices.dk |

| Organic Carbon Content | Higher organic carbon content leads to stronger adsorption. researchgate.net | Koc values are often in the range of 10,000 to 100,000 L/kg, indicating strong binding to organic carbon. ices.dk |

Dynamics of Desorption and Remobilization from Sediments

While sediments act as a major sink for tributyltin, the sorption process is reversible, and TBT can be released back into the water column through desorption. researchgate.net This remobilization makes contaminated sediments a potential long-term secondary source of TBT to the aquatic environment, even after the primary sources have been eliminated. frontiersin.org The dynamics of desorption are complex and generally occur at a much slower rate than adsorption.

A key factor influencing desorption is "aging." When TBT has been in contact with sediment for extended periods, it can become more strongly bound, making it less available for desorption. nih.gov This aging effect can lead to a substantial increase in the apparent distribution coefficients over time, indicating that the TBT is more tightly held within the sediment matrix. nih.gov This suggests that freshly contaminated sediments may release TBT more readily than those that have been contaminated for a long time.

The desorption process itself is often biphasic, characterized by an initial rapid release followed by a much slower, prolonged release phase. This suggests that a portion of the sorbed TBT is in a more labile, easily exchangeable pool, while another fraction is more resistant to desorption. researchgate.net

Environmental changes can also trigger the remobilization of TBT from sediments. For example, physical disturbances such as dredging, storms, or bioturbation (the mixing of sediments by organisms) can resuspend contaminated sediment particles, leading to the release of TBT into the water column. Changes in water chemistry, such as shifts in pH or salinity, can also alter the equilibrium between sorbed and dissolved TBT, potentially leading to increased desorption. researchgate.net

Environmental Half-Lives and Long-Term Persistence in Sedimentary Matrices

Tributyltin is a persistent organic pollutant, particularly in sedimentary environments. Its environmental half-life—the time it takes for half of the initial amount to be degraded—can vary widely depending on the specific conditions of the sediment. In the water column, the half-life of TBT is relatively short, on the order of days to a few weeks, due to photodegradation and microbial activity. frontiersin.org However, once incorporated into sediments, its persistence increases dramatically.

The redox condition of the sediment is a critical factor. In aerobic (oxygen-rich) surface sediments, microbial degradation can occur, although at a slower rate than in the water column. Half-lives in aerobic sediments can range from several months to a few years. epa.gov In contrast, under anaerobic (oxygen-depleted) conditions, which are common in deeper sediment layers, the degradation of TBT is significantly slower. researchgate.net In such environments, the half-life of TBT can extend to several years or even decades. frontiersin.orgresearchgate.net

Table 4: Environmental Half-Lives of Tributyltin in Sediments

| Sedimentary Condition | Reported Half-Life | Reference(s) |

|---|---|---|

| Aerobic Sediments | 5 months | epa.gov |

| Anaerobic Sediments | 1.5 months (in one study), but can be in the order of tens of years | researchgate.netepa.gov |

| Spiked Freshwater Sediment (Natural Attenuation) | 578 days | nih.gov |

| Spiked Freshwater Sediment (Stimulated Aerobic) | 11 days | nih.gov |

| Surficial Sediments (General) | 360 - 775 days | researchgate.net |

| General Sediments | Several years to decades | frontiersin.org |

Ecological Impact and Mechanisms of Action in Non Human Biota

Impacts on Aquatic Vertebrates

The toxic effects of TBTH are not limited to invertebrates; aquatic vertebrates, particularly fish, also exhibit significant sensitivity to this compound.

Exposure to TBT during the early life stages of fish can lead to a variety of growth and developmental anomalies. Studies on Japanese rice fish (Oryzias latipes) have shown that TBT can slow the developmental rate in a concentration-dependent manner and cause tail abnormalities. wikipedia.orgmdpi.com In zebrafish (Danio rerio), TBT exposure has been linked to increased embryo mortality, altered hatchability, and various morphological deformities such as pericardial edema and spinal curvature. animalmedicalresearch.orgdoaj.org Research has also demonstrated that TBT can induce masculinization in some fish species, leading to sex reversal in genetically female fish. mdpi.comnih.gov

TBT compounds are known to be immunotoxic to aquatic vertebrates. nih.gov Exposure to TBT can suppress the immune system, making organisms more susceptible to pathogens and diseases. In the fish species Oncorhynchus mykiss (rainbow trout), TBT has been shown to cause thymic atrophy and a reduction in the circulating lymphocyte population. nih.gov High tissue concentrations of TBT have been found in marine mammals, such as bottlenose dolphins and sea otters, that have died along coastlines, with their mortality linked to a diminished ability of their immune systems to combat infectious diseases. nih.gov The immunotoxic effects of TBT are thought to involve alterations in the expression and secretion of cytokines, which are key signaling molecules in the immune response. nih.gov

Effects on Primary Producers and Microbial Communities

Tributyltin hydroxide (B78521) is highly toxic to phytoplankton, the primary producers in most aquatic environments. It inhibits algal growth and photosynthesis even at very low concentrations. researchgate.netwaterquality.gov.au The mechanism of this inhibition involves interference with key metabolic processes within the algal cells. The toxicity of TBTH to algae can vary significantly between species. For instance, a study on six different green microalgal species demonstrated a wide range of sensitivity, with 7-day IC50 values (the concentration required to inhibit 50% of the population growth) for cell number ranging from 21 µg/l for the most sensitive species, Chlorella miniata, to 220 µg/l for the most resistant species, Chlorella vulgaris. researchgate.net

The following table presents the 7-day IC50 values for different green microalgal species exposed to tributyltin, illustrating the species-specific sensitivity.

| Algal Species | 7-day IC50 (µg/l) - Cell Number | 7-day IC50 (µg/l) - Chlorophyll Content |

| Chlorella vulgaris | 220 | 262 |

| Chlorella sorokiniana | ~100 | Not Reported |

| Chlorella miniata | 21 | Not Reported |

| Scenedesmus dimorphus | ~50 | Not Reported |

| Scenedesmus platydiscus | ~50 | Not Reported |

| Scenedesmus quadricauda | 30 | Not Reported |

Data sourced from Tam et al., 2001. researchgate.net

Beyond direct toxicity to individual species, tributyltin can alter the structure of entire phytoplankton communities. nih.govfrontiersin.orgfrontiersin.orgmdpi.com By selectively inhibiting the growth of sensitive species, TBTH can lead to a shift in the dominant algal groups, potentially impacting the food availability for higher trophic levels and altering biogeochemical cycles. nih.govfrontiersin.orgfrontiersin.orgmdpi.com

Microbial communities in aquatic sediments and water columns are also susceptible to the toxic effects of tributyltin. Exposure to TBTH can lead to a decrease in bacterial density and metabolic activity. nih.govresearchgate.net However, in environments with chronic tributyltin pollution, microbial communities can develop resistance. researchgate.net

Bacteria have evolved several mechanisms to counteract the toxicity of tributyltin, including:

Enzymatic degradation: Some bacteria can detoxify tributyltin by sequentially removing the butyl groups, a process known as debutylation, which results in less toxic di- and monobutyltin (B1198712) compounds. researchgate.net

Active efflux: Resistant bacteria can possess efflux pumps that actively transport tributyltin out of the cell, preventing it from reaching toxic intracellular concentrations. researchgate.net

Sequestration: Some microbes can sequester tributyltin, binding it to cellular components to reduce its bioavailability and toxicity. researchgate.net

The development of resistance is often linked to the presence of specific genes. researchgate.netfrontiersin.orgmdpi.com While a comprehensive catalog of all tributyltin resistance genes is not fully established, research has identified various genetic determinants that confer resistance in different bacterial species. researchgate.net The presence of a nutrient-rich growth medium can also offer some protection to bacterial cells against tributyltin toxicity. nih.govresearchgate.net

Bioaccumulation and Trophic Transfer within Aquatic Food Webs

One of the most significant environmental concerns associated with tributyltin hydroxide is its ability to bioaccumulate in aquatic organisms and potentially transfer through the food web. Its lipophilic nature drives its partitioning from water into the fatty tissues of biota.

Tributyltin is readily taken up by a wide range of aquatic organisms, including invertebrates and fish, leading to concentrations in their tissues that are many times higher than in the surrounding water. epa.gov This process of accumulation from the water is quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the water at equilibrium.

High BCFs have been reported for various aquatic species. For example, the sheepshead minnow (Cyprinodon variegatus) has been shown to have a maximum observed bioconcentration factor of 2600 in whole fish after 58 days of exposure. astm.org The accumulation is not uniform throughout the organism, with viscera often showing higher concentrations than muscle tissue. astm.org In the same study, the BCF for viscera was 4580, while for muscle it was 1810. astm.org

The following table provides examples of bioconcentration factors for tributyltin in different aquatic organisms.

| Species | Tissue | Bioconcentration Factor (BCF) |

| Sheepshead minnow (Cyprinodon variegatus) | Whole fish | 2600 |

| Sheepshead minnow (Cyprinodon variegatus) | Muscle | 1810 |

| Sheepshead minnow (Cyprinodon variegatus) | Viscera | 4580 |

| Japanese flounder (Paralichthys olivaceus) | Serum | ~2470 (ng Sn/g) / water conc. |

| Japanese flounder (Paralichthys olivaceus) | Liver | ~60 (ng Sn/g) / water conc. |

| Japanese flounder (Paralichthys olivaceus) | Muscle | ~27 (ng Sn/g) / water conc. |

Data for Sheepshead minnow sourced from Ward et al., 1981. astm.org Data for Japanese flounder represents tissue concentrations relative to sediment, which can be indicative of BCF, sourced from Iwata et al., 1997. nih.gov

Uptake of tributyltin can occur through various pathways, including direct absorption from the water across gills and skin, as well as through the ingestion of contaminated food and sediment. epa.gov

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. The evidence for the biomagnification of tributyltin in aquatic food webs is not entirely conclusive and appears to vary between different ecosystems and the specific organisms involved.

Some studies have suggested that tributyltin does not significantly biomagnify in the same way as other persistent organic pollutants. researchgate.net However, other research indicates that trophic transfer does occur, and in some food webs, concentrations of tributyltin have been observed to increase with trophic level. mdpi.com Decapod crustaceans, for example, play a role in transferring pollutants like tributyltin to other trophic levels. mdpi.com The biomagnification potential of a substance is often related to its lipophilicity and resistance to metabolic degradation. While tributyltin is lipophilic, it can be metabolized by some organisms, which may limit its biomagnification. The transfer of tributyltin from contaminated sediments to benthic organisms, which are then consumed by predators, is a significant pathway for its entry into the food web. researchgate.net

Molecular and Cellular Mechanisms of Ecotoxicity

The toxicity of this compound to non-human biota stems from its ability to interfere with fundamental molecular and cellular processes. These disruptions can lead to a range of adverse effects, from reproductive impairment to mortality.

One of the most well-documented effects of tributyltin is its role as an endocrine-disrupting chemical . epa.govjst.go.jpnih.gov In some female marine gastropods, exposure to very low concentrations of tributyltin can induce a condition known as "imposex," the development of male sexual characteristics. jst.go.jp This is thought to be caused by the inhibition of the enzyme cytochrome P450 aromatase, which is responsible for converting androgens to estrogens. jst.go.jpnih.gov This inhibition leads to an accumulation of androgens, resulting in masculinization. epa.gov

Tributyltin also exerts its toxicity by disrupting cellular energy metabolism. It is a potent inhibitor of ATP synthase , a critical enzyme in the mitochondria responsible for producing ATP, the main energy currency of the cell. nih.govmdpi.com By inhibiting this enzyme, tributyltin can severely impair cellular respiration and energy production. nih.gov Specifically, it has been shown to inhibit the oligomycin-sensitive Mg-ATPase activity in the mitochondria of mussels. nih.gov The inhibition of various ATPases, including Na+-K+-ATPase and Ca2+-Mg2+-ATPase, has been observed in fish exposed to tributyltin. nih.gov

Furthermore, exposure to tributyltin can induce oxidative stress in aquatic organisms. nih.govfrontiersin.orgnih.govmdpi.comresearchgate.net This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules with its antioxidant defenses. nih.gov Tributyltin exposure can lead to an increase in the production of ROS and a depletion of antioxidants like glutathione (B108866). nih.govnih.gov This can result in damage to lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis (programmed cell death). nih.gov In the blue crab (Callinectes sapidus), tributyltin exposure has been shown to increase ROS concentrations and the activity of the antioxidant enzyme glutathione S-transferase (GST). nih.gov

Endocrine Disruption Mechanisms (e.g., Retinoid X Receptor (RXR) Agonism)

One of the most well-documented ecotoxicological effects of tributyltin (TBT) is its activity as an endocrine-disrupting chemical (EDC). nih.govhealthandenvironment.org A primary mechanism for this disruption is its function as a potent agonist for the Retinoid X Receptor (RXR), a type of nuclear receptor that plays a critical role in regulating various physiological processes, including development and homeostasis. oup.comresearchgate.net

TBT compounds bind directly to the ligand-binding domain of RXR with high affinity. oup.com This binding activates the receptor, causing it to function as a transcriptional activator. RXRs typically form heterodimers with other nuclear receptors, such as the peroxisome proliferator-activated receptor (PPAR). researchgate.netjst.go.jpnih.gov The activation of the RXR/PPARγ heterodimer by TBT is a key pathway through which it exerts its endocrine-disrupting effects. jst.go.jpescholarship.org This agonistic action on RXR can trigger a cascade of downstream genetic and physiological changes. For instance, in some fish species, TBT exposure has been shown to alter the expression of genes for brain aromatase and estrogen receptors, which are critical for sexual development and reproduction. jst.go.jp The phenomenon of "imposex," the development of male sexual characteristics in female gastropods, is a classic and severe manifestation of TBT-induced endocrine disruption. medecine-maritime.froup.com Studies suggest that TBT's activation of RXR-dependent signaling pathways is a central mechanism behind these profound reproductive abnormalities observed in mollusks. oup.comjst.go.jp

Interference with Energy Metabolism and Adipogenesis

Tributyltin is recognized as an environmental "obesogen," a chemical that promotes obesity by interfering with energy metabolism and promoting the formation of fat tissue (adipogenesis). escholarship.org This effect is intrinsically linked to its role as a dual agonist for both RXR and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipocyte differentiation. jst.go.jpnih.govescholarship.org

The activation of the PPARγ/RXR heterodimer by TBT promotes the commitment of mesenchymal stem cells to the adipocyte (fat cell) lineage over other lineages, such as bone. escholarship.org Research using in vitro models has demonstrated that exposure to TBT enhances the expression of key adipocyte markers and promotes the differentiation of preadipocyte cell lines into mature, lipid-accumulating adipocytes. escholarship.orgnih.gov

However, TBT-induced adipocytes may be functionally distinct and dysfunctional compared to those generated by therapeutic PPARγ agonists. nih.gov Studies have shown that while TBT effectively stimulates lipid accumulation, it can differentially regulate the expression of important adipocyte-specific proteins. nih.gov For example, TBT has been observed to reduce the expression of adiponectin, a crucial hormone for regulating glucose levels and fatty acid breakdown. nih.gov Furthermore, TBT-induced adipocytes have exhibited altered glucose metabolism, including increased basal glucose uptake. nih.gov This suggests that exposure to this compound may lead to the formation of unhealthy adipose tissue, potentially contributing to broader metabolic disruption in affected organisms. nih.govnih.gov

Apoptotic and Necrotic Pathways in Non-Mammalian Cells

At the cellular level, tributyltin is a potent inducer of cell death, capable of triggering both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The specific pathway activated often depends on the cell's energy status, particularly the intracellular concentration of adenosine (B11128) triphosphate (ATP). nih.gov

The toxicity of TBT involves mitochondrial failure. nih.gov In the absence of sufficient glucose to maintain ATP levels through glycolysis, low concentrations of TBT can cause a rapid depletion of intracellular ATP, leading to necrotic cell death. nih.gov Conversely, when cellular ATP levels are maintained, TBT exposure typically results in apoptosis. nih.gov

The apoptotic process initiated by TBT involves key mitochondrial events. Maintaining adequate ATP levels appears to accelerate the decrease in the mitochondrial membrane potential and facilitates the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria into the cytoplasm. nih.gov This release is a critical step that subsequently activates a cascade of enzymes called caspases, which are the executioners of apoptosis. nih.gov The activation of caspases following cytochrome c release is an ATP-dependent process. nih.gov Therefore, TBT can manipulate the fundamental cell death pathways at the mitochondrial level, with the cellular energy state being a critical determinant of the outcome. nih.gov

Oxidative Stress Induction and Antioxidant Responses in Aquatic Organisms

A significant mechanism of TBT's toxicity in aquatic biota is the induction of oxidative stress. plos.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates with its antioxidant defense systems. koreascience.kr TBT exposure has been shown to generate ROS, leading to cellular damage. plos.org

A primary indicator of oxidative damage is lipid peroxidation, the degradation of lipids in cell membranes. Studies across various aquatic species have consistently shown an increase in malondialdehyde (MDA), a key biomarker for lipid peroxidation, following TBT exposure. plos.orgkoreascience.krnih.gov This indicates that TBT causes direct damage to cellular membranes.

In response to this oxidative challenge, organisms mount an antioxidant defense. This involves enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione reductase (GR), and glutathione peroxidase (GPx). plos.org However, the response can vary depending on the organism, tissue, and duration of exposure.

In the Japanese medaka (Oryzias latipes), oral exposure to TBT led to increased SOD activity in the eyes and elevated MDA levels in both the eyes and brain, indicating significant oxidative damage in these sensitive tissues. nih.gov

The marine polychaete Perinereis aibuhitensis exposed to TBT showed a significant increase in MDA levels and a depletion of glutathione (GSH), a crucial non-enzymatic antioxidant. koreascience.kr

In juvenile common carp (B13450389) (Cyprinus carpio), long-term exposure to TBT resulted in increased MDA levels in the brain, while the activity of antioxidant enzymes like GR and GPx was inhibited at higher concentrations, suggesting the antioxidant defense system was overwhelmed. plos.org

The table below summarizes the effects of Tributyltin on key oxidative stress and antioxidant markers in different aquatic organisms.

Environmental Monitoring and Assessment Methodologies for Tributyltin Compounds

Analytical Techniques for Environmental Quantification

Accurate quantification of tributyltin and its degradation products—dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT)—is fundamental to understanding its distribution and impact. The analytical process typically involves two main stages: extracting the compounds from environmental samples and then separating and detecting them using instrumental techniques.

The method used to extract organotin compounds is highly dependent on the sample matrix from which they need to be isolated.

Water: For aqueous samples, common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). In LLE, an acidified water sample is extracted using an organic solvent like hexane, often in the presence of a complexing agent such as tropolone (B20159) to improve recovery. More advanced techniques for achieving very low detection limits include stir bar sorptive extraction (SBSE), which can concentrate TBT from water samples for analysis at the picogram-per-liter (pg/L) level.

Sediment: Sediments represent a significant sink for TBT due to its tendency to bind to particulate matter. Extraction from this complex matrix requires more rigorous methods. Common techniques include leaching with acidified organic solvents (e.g., acetic acid or HCl in methanol (B129727) or hexane). Tropolone is often added to the extraction solvent to enhance the recovery of butyltin species. Modern approaches like microwave-assisted extraction and pressurised solvent extraction (PSE) use high temperatures and pressures to improve extraction efficiency. Ultrasonic sonication is also employed to facilitate the release of TBT from sediment particles.

Biota: To analyze TBT in organisms like mussels or snails, the tissue samples are typically first freeze-dried to remove water and then homogenized into a fine powder. The extraction procedures are often similar to those used for sediments, involving solvent extraction with acidification or methanol-acid digestion. A clean-up step, for example using a silica (B1680970) gel column, is often necessary to remove lipids and other interfering compounds from the extract before instrumental analysis.

Due to the low volatility and high polarity of ionic organotin compounds, a derivatization step is usually required before analysis by gas chromatography (GC). This process converts the organotins into more volatile, thermally stable forms. The most common methods are:

Ethylation: Using sodium tetraethylborate (NaBEt₄), which replaces the anionic part of the TBT molecule with an ethyl group.

Alkylation: Using Grignard reagents, such as pentylmagnesium bromide, to form tetraalkyltin compounds.

Hydride Generation: Using sodium borohydride (B1222165) to convert the compounds to volatile hydrides.

Once derivatized, the compounds are separated using gas chromatography, most often with a capillary column. Several types of detectors can be coupled with GC for quantification:

Mass Spectrometry (MS): This is the most widely used detection method, offering high sensitivity and selectivity. Techniques like GC-MS, tandem mass spectrometry (GC-MS/MS), or isotope dilution MS provide definitive identification and can achieve the extremely low detection limits required by environmental regulations.

Flame Photometric Detection (FPD): A detector that is sensitive to tin-containing compounds.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): An element-specific detector that provides very high sensitivity for tin.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been used, which can analyze TBT without the need for derivatization.

| Analytical Technique | Typical Matrix | Detection Limit (Approximate) | Key Features |

|---|---|---|---|

| GC-FPD | Water, Sediment, Biota | ~1-10 ng/L | Good sensitivity for tin; widely used in earlier studies. |

| GC-MS | Water, Sediment, Biota | <1-10 ng/L | High selectivity and structural confirmation; can monitor specific ions for increased sensitivity. |

| GC-MS/MS | Water, Sediment | 11-50 pg/L | Very high sensitivity and selectivity; reduces matrix interference. |

| LC-MS/MS | Water, Sediment | 1.25 ng Sn/g (sediment) | Does not require derivatization; suitable for direct water analysis. |

| GC-ICP-MS | Water, Sediment, Biota | Sub-ng/L | Element-specific detection; provides excellent sensitivity. |

Biomonitoring Programs and Bioindicator Species

Biomonitoring provides a measure of the biologically available fraction of a contaminant and its cumulative effects on organisms. It is a crucial complement to chemical analysis of water and sediment.

Sentinel organisms are species used to monitor environmental contamination levels by analyzing the concentration of contaminants in their tissues. Good bioindicators are typically sessile or sedentary, widespread, and able to accumulate pollutants.

Marine bivalves, such as mussels and oysters, are widely used as sentinel species for TBT monitoring. Their filter-feeding lifestyle exposes them to contaminants in both the water column and suspended particulate matter, and they accumulate TBT to concentrations much higher than those in the surrounding water.

Gastropods (snails) are also extremely effective bioindicators because, in addition to bioaccumulating TBT, they exhibit a highly specific and sensitive toxicological response known as imposex. The dogwhelk (Nucella lapillus) is a classic example of a sentinel gastropod used for monitoring TBT pollution. For monitoring on a larger, global scale, migratory species such as the skipjack tuna (Katsuwonus pelamis) have been used as bioindicators to assess TBT contamination in offshore waters and open seas.

Imposex is a condition where female gastropods develop male sexual characteristics, such as a penis and a vas deferens, as a direct result of exposure to TBT. This phenomenon is a form of endocrine disruption and is considered one of the most sensitive biomarkers for TBT contamination, with effects observed at concentrations as low as 1 nanogram per liter (ng/L). The severity of imposex is dose-dependent, allowing for a semi-quantitative assessment of local TBT pollution.

Several indices have been developed to quantify the degree of imposex:

Vas Deferens Sequence Index (VDSI): This index classifies the development of the vas deferens in females into several distinct stages, from the initial formation of a small duct to a fully developed system that may block the genital pore, causing sterility.

Relative Penis Length Index (RPLI): This index is calculated as the ratio of the average female penis length to the average male penis length within a population, expressed as a percentage.

The widespread occurrence of imposex in gastropod populations worldwide provided critical evidence of the detrimental environmental impact of TBT, which ultimately led to international regulations banning its use in antifouling paints.

| VDSI Stage | Description of Female Genital Tract |

|---|---|

| 0 | Normal female, no male characteristics. |

| 1 | Early formation of a vas deferens duct without a penis. |

| 2 | Formation of a small penis and a vas deferens. |

| 3 | Well-developed penis and vas deferens. |

| 4 | Penis size is similar to that of a male; vas deferens is fully formed. |

| 5 | Vas deferens begins to proliferate, potentially blocking the vulva. Sterility may occur. |

| 6 | Accumulation of aborted egg capsules in the oviduct due to blockage. Sterility is common. |

Note: The number of stages in the VDSI can vary slightly depending on the specific gastropod species.

Ecological Risk Assessment Frameworks

Ecological risk assessment (ERA) is a systematic process used to evaluate the potential for adverse effects on ecosystems from exposure to one or more stressors, such as chemical contaminants. For TBT, probabilistic ecological risk assessments have been conducted to characterize risks to aquatic life by comparing the distribution of measured environmental concentrations with the distribution of species toxicity data from laboratory studies.

A prominent example is the probabilistic ERA conducted for TBT in the Chesapeake Bay watershed. This assessment followed distinct phases:

Problem Formulation: This initial step involves defining the risk hypothesis. For TBT, a key hypothesis was that it "may cause permanent reductions at the population and community level for fish, benthos, zooplankton or phytoplankton... and these reductions may adversely impact community structure and function."

Analysis: This phase involves two components:

Exposure Assessment: Characterizing the environmental concentrations of TBT. In the Chesapeake Bay study, this involved analyzing over 3,600 water samples, which showed the highest concentrations in and near marinas.

Effects Assessment: Compiling toxicity data for a wide range of freshwater and saltwater species to understand the concentrations at which harmful effects occur.

Risk Characterization: In this final phase, the exposure and effects data are integrated. The overlap between the probability distribution of environmental concentrations and the probability distribution of species sensitivity is used as a measure of risk to aquatic life.

The outputs of such risk assessments inform the development of regulatory limits, often called Environmental Quality Standards (EQS) or Ambient Water Quality Criteria (AWQC). These are threshold concentrations in water, sediment, or biota below which the risk of adverse effects is considered acceptable.

| Jurisdiction/Body | Matrix | Type | Value (as TBT) |

|---|---|---|---|

| U.S. EPA | Saltwater | Chronic Criterion | 0.0074 µg/L |

| U.S. EPA | Saltwater | Acute Criterion | 0.42 µg/L |

| U.S. EPA | Freshwater | Chronic Criterion | 0.072 µg/L |

| U.S. EPA | Freshwater | Acute Criterion | 0.46 µg/L |

| European Union (WFD) | Sediment (Freshwater) | Quality Standard (QS) | 1.6 µg/kg (dry weight) |

| Canada (CCME) | Marine Water | Interim Guideline | 0.001 µg/L |

| Canada (CCME) | Freshwater | Interim Guideline | 0.008 µg/L |

Derivation of Predicted No-Effect Concentrations (PNECs) and Environmental Quality Standards (EQS)

The derivation of Predicted No-Effect Concentrations (PNECs) and Environmental Quality Standards (EQS) for tributyltin (TBT) compounds is a critical step in assessing their environmental risk. These values represent concentrations below which unacceptable effects on the ecosystem are not expected to occur. The methodologies employed typically involve deterministic approaches using assessment factors (AF) applied to toxicity data or statistical extrapolations from Species Sensitivity Distributions (SSDs). nih.govfrontiersin.org

The assessment factor approach derives a PNEC by dividing the lowest available chronic or acute toxicity value from sensitive species by a specified AF. nih.gov The magnitude of the AF (ranging from 1 to 1000 or more) depends on the quantity and quality of the available ecotoxicological data; a larger and more comprehensive dataset allows for a smaller, less conservative AF.

For sediment, the Equilibrium Partitioning (EqP) method is often used. ices.dk This approach assumes that the bioavailability and toxicity of a hydrophobic substance like TBT in sediment are primarily controlled by its concentration in the pore water, which is in equilibrium with the sediment organic carbon. nih.gov However, the derivation of sediment quality standards for TBT using the EqP approach has been challenging due to the wide variation in reported organic carbon-water (B12546825) partition coefficients (Koc), which are influenced by environmental factors like pH, salinity, and total organic carbon (TOC) content. ices.dk

In the European Union, under the Water Framework Directive, TBT compounds are listed as priority substances, necessitating the establishment of EQS for various environmental compartments. ices.dkeuropa.eu The Scientific Committee on Health, Environmental and Emerging Risks (SCHEER) has reviewed and provided opinions on the derivation of these standards. For freshwater sediment, a proposed QS of 1.6 µg TBT kgdw-1 was suggested, derived by applying an AF of 10 to the EC10 value of 7.3 µg TBT kgdw-1 for the freshwater snail Potamopyrgus antipodarum. imdea-agua.orgeuropa.eu This same value was endorsed for marine sediments, although it is considered preliminary due to a lack of data for sensitive marine sediment-dwelling molluscs. imdea-agua.orgeuropa.eu

The table below summarizes some of the established and proposed PNEC and EQS values for tributyltin.

| Environmental Compartment | Parameter | Value | Jurisdiction/Source | Basis of Derivation |

|---|---|---|---|---|

| Freshwater Sediment | QSsediment,fw,eco | 1.6 µg/kg dw (at 5% TOC) | EU (SCHEER suggestion) | Based on an EC10 for the gastropod Potamopyrgus antipodarum with an Assessment Factor (AF) of 10. ices.dkimdea-agua.org |

| Marine Sediment | QSsediment,sw,eco | 1.6 µg/kg dw (at 5% TOC) | EU (SCHEER endorsement) | Adopted from the freshwater value; considered preliminary pending more marine data. ices.dkimdea-agua.org |

| Surface Water | AA-EQS | 0.0002 µg/L | EU (Directive 2008/105/EC) | Annual Average Environmental Quality Standard. ices.dk |

| Soil | SRCeco | 0.052 mg/kg dw | Netherlands (RIVM) | Serious Risk Concentration for ecosystems. rivm.nl |

| Groundwater | SRCeco | 0.046 µg/L | Netherlands (RIVM) | Serious Risk Concentration for ecosystems. rivm.nl |

Application of Species Sensitivity Distributions (SSD)

Species Sensitivity Distributions (SSDs) are a statistical tool used in ecological risk assessment to visualize the variation in sensitivity of different species to a specific chemical. nih.govnih.gov An SSD is a cumulative probability distribution of toxicity data (e.g., LC50, NOEC) for a range of species. mdpi.com This approach allows for the estimation of a Hazardous Concentration (HCp), which is the concentration at which a specified percentage (p) of species in the environment is expected to be affected. mdpi.com The HC5, or the hazardous concentration for 5% of species, is commonly used to derive PNECs, often by applying a small assessment factor (typically 1 to 5). nih.govwur.nl

For tributyltin, SSDs have been constructed using toxicity data from various aquatic and terrestrial organisms, including molluscs, fish, crustaceans, algae, and invertebrates. nih.govresearchgate.net These analyses have consistently shown that molluscs are among the most sensitive species to TBT, with endocrine-disrupting effects such as imposex (the imposition of male sexual characteristics on female gastropods) occurring at extremely low concentrations, in the range of nanograms per liter. nih.gov However, recent studies have indicated that some fish species can be as sensitive as molluscs. nih.gov

The construction of reliable SSDs requires a sufficient quantity of high-quality toxicity data from different taxonomic groups to be representative of the ecosystem. nih.gov For TBT, while a considerable amount of data exists for aquatic organisms, data for sediment-dwelling and terrestrial species are less abundant. europa.euresearchgate.net The European SCHEER noted that the individual data collections for marine and freshwater sediment organisms were insufficient to derive separate probabilistic QS values (i.e., based on SSDs), leading to the reliance on the deterministic AF method. europa.eu

The table below presents a selection of aquatic species toxicity data that can be used to construct an SSD for tributyltin.

| Taxonomic Group | Species | Endpoint | Toxicity Value (µg/L) | Reference |

|---|---|---|---|---|

| Diatom | Skeletonema costatum | LC50 | 0.13 | nih.govwaterquality.gov.au |

| Copepod | Acartia tonsa | 96-hr LC50 | 0.13 | waterquality.gov.au |

| Mysid Shrimp | Acanthomysis sculpta | 96-hr LC50 | 0.42 | waterquality.gov.au |

| Fish | Menidia beryllina (Inland silverside) | Chronic LOEC (growth) | 0.93 | waterquality.gov.au |

| Fish | Oncorhynchus mykiss (Rainbow trout) | 96-hr LC50 | 4.8 | waterquality.gov.auepa.gov |

| Crustacean | Daphnia magna | 48-hr EC50 | 2.2 - 6.6 | waterquality.gov.au |

| Mollusc | Crassostrea virginica (Eastern oyster) | 66-day NOEC (growth) | 0.13 | waterquality.gov.au |

| Mollusc | Mytilus edulis (Blue mussel) | 33-66 day NOEC (growth) | 0.002 - 0.8 | waterquality.gov.au |

One study that constructed an SSD for TBT using LC50 values for various aquatic organisms derived a hazardous concentration for 5% of species (HC05) of 0.2649 µg/L. nih.gov Such values are instrumental in moving from single-species toxicity data to a broader, community-level protection goal.

Ecosystem-Level Risk Characterization and Modeling Approaches

Characterizing the risk of tributyltin at the ecosystem level requires an integrated approach that goes beyond single-species toxicity values. It involves understanding the compound's environmental fate, partitioning, bioaccumulation, and potential for biomagnification through the food web. medecine-maritime.fr Modeling is an essential tool in this process, helping to predict TBT concentrations in different environmental compartments and the resulting exposure and risk to biological communities. nih.govfrontiersin.org

Environmental Fate and Partitioning Models: TBT is hydrophobic and readily adsorbs to suspended particulate matter and sediments, which act as a long-term reservoir and potential source of the contaminant back to the water column. ices.dkmedecine-maritime.frfrontiersin.org The partitioning of TBT between water, sediment, and biota is a key process governing its bioavailability and toxicity. nih.gov Environmental factors such as pH, salinity, and the amount of organic carbon significantly influence this partitioning. frontiersin.orgresearchgate.net In marine systems, TBT exists predominantly in its hydroxide (B78521) form, which influences its hydrophobic behavior. nih.gov Equilibrium partitioning (EqP) models are frequently used to predict the distribution of TBT in the sediment-water system, although their accuracy can be limited by the variability of partitioning coefficients. ices.dknih.gov

Bioaccumulation and Food Web Models: TBT has a high potential for bioaccumulation in aquatic organisms. medecine-maritime.fr Toxicokinetic models can be used to predict the uptake and elimination rates of TBT in specific species, and consequently, the tissue residues that may result from exposure. nih.gov These models are crucial for understanding how TBT moves through the food web. While TBT accumulates in organisms, its potential for biomagnification (increasing concentration at successively higher levels in the food chain) is also a concern. medecine-maritime.fr Ecosystem-level models can simulate these trophic transfer processes to assess the risk of secondary poisoning for top predators, such as fish, birds, and marine mammals. rivm.nl

Probabilistic Risk Assessment: A probabilistic ecological risk assessment framework combines the distribution of environmental exposure concentrations with the distribution of species sensitivity (i.e., an SSD). epa.gov By comparing these two distributions, the probability and magnitude of risk to the aquatic community can be quantified. For example, a risk assessment for TBT in the Chesapeake Bay watershed compared the probability distributions of TBT concentrations found in the water with the species response data to characterize the risk to phytoplankton, zooplankton, benthos, and fish. epa.gov This approach identified marinas and specific river systems as areas of highest ecological risk, providing valuable information for targeted management actions. epa.gov The central hypothesis in such assessments is that TBT may cause permanent reductions at the population and community level, thereby adversely impacting community structure and function. epa.gov

Remediation Technologies and Strategies for Tributyltin Contaminated Environments

In Situ Remediation Approaches

In situ remediation involves treating the contaminated material in its original location, which can be a cost-effective and less disruptive alternative to excavation. These methods focus on enhancing natural degradation processes or immobilizing the contaminant to reduce its bioavailability and mobility. itrcweb.orgenvguide.com

Bioremediation Enhancement Strategies (e.g., Bioaugmentation, Biostimulation)

Bioremediation leverages the ability of microorganisms to break down TBT into less toxic compounds, such as dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and eventually inorganic tin. mdpi.com This process of sequential debutylation can be enhanced through two primary strategies: biostimulation and bioaugmentation. researchgate.net

Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading TBT. Studies have shown that natural attenuation of TBT is a slow process, with a half-life that can be as long as 578 days in spiked sediment. nih.govstrath.ac.uk However, by optimizing conditions such as pH, aeration, and temperature, the half-life can be dramatically reduced. For instance, adjusting the pH to 7.5, providing aeration, and maintaining a temperature of 28°C decreased the TBT half-life to just 11 days. nih.govstrath.ac.uk Further biostimulation by adding nutrients like succinate, glycerol, and L-arginine has been shown to slightly improve degradation rates, reducing the half-life to 9 days. nih.govstrath.ac.uk

Bioaugmentation is the introduction of specific, pre-selected microbial strains or consortia with known TBT-degrading capabilities to a contaminated site. researchgate.net Research has identified several bacterial species, including Enterobacter cloacae and Pseudomonas putida, that can tolerate and degrade TBT. mdpi.comnih.gov In laboratory settings, inoculating TBT-spiked sediment with Enterobacter cloacae reduced the TBT half-life to 10 days. nih.govstrath.ac.uk Combining bioaugmentation with biostimulation has shown synergistic effects, with one study achieving a 50% reduction in TBT within four weeks. researchgate.net

A significant challenge in the bioremediation of TBT is its low bioavailability, as it tends to bind strongly to sediment particles. researchgate.net Strategies to enhance bioavailability, such as adjusting salinity or using surfactants, can improve degradation rates. One study found that adjusting salinity to 20 practical salinity units (psu) increased the solubility of TBT from 13% to 33%, which, when combined with biostimulation and bioaugmentation, further reduced the TBT half-life to 4-5 days. nih.govstrath.ac.uk

| Remediation Strategy | Conditions/Amendments | TBT Half-life (Days) | Reference |

|---|---|---|---|

| Natural Attenuation (Control) | No amendments | 578 | nih.govstrath.ac.uk |

| Biostimulation | pH 7.5, aeration, 28°C | 11 | nih.govstrath.ac.uk |

| Biostimulation + Nutrients | Succinate, glycerol, L-arginine | 9 | nih.govstrath.ac.uk |

| Bioaugmentation | Inoculation with Enterobacter cloacae | 10 | nih.govstrath.ac.uk |

| Enhanced Bioavailability + Biostimulation | Salinity adjustment (20 psu) | 5 | nih.govstrath.ac.uk |

| Enhanced Bioavailability + Biostimulation + Nutrients | Salinity adjustment (20 psu) | 4 | nih.govstrath.ac.uk |

| Enhanced Bioavailability + Bioaugmentation | Salinity adjustment (20 psu) | 4 | nih.govstrath.ac.uk |

Immobilization and Stabilization Techniques (e.g., Amendment with Biochar)

Immobilization techniques aim to reduce the mobility and bioavailability of TBT in sediments, thereby minimizing its risk to the ecosystem. itrcweb.org This is typically achieved by adding amendments that sorb the contaminant.

Biochar , a charcoal-like material produced from the pyrolysis of biomass, has emerged as a promising amendment for immobilizing TBT. nih.govbohrium.com Due to its high surface area and porous structure, biochar has a strong affinity for organic pollutants. nih.gov Studies have shown that biochar can sorb TBT two orders of magnitude more effectively than the total organic carbon naturally present in sediment. nih.govresearchgate.net This high sorption capacity makes biochar a primary contributor to TBT sequestration from water, even when its affinity is somewhat reduced when mixed into sediment. nih.govresearchgate.net

The effectiveness of TBT sorption onto sediments and biochar is influenced by environmental factors such as pH and salinity. Sorption tends to be highest at a pH equal to TBT's pKa (6.25) due to the contribution of ion exchange mechanisms. nih.govresearchgate.net Increasing salinity can also enhance TBT sorption through a "salting-out" effect, which reduces the solubility of tributyltin compounds. nih.gov For example, an increase in salinity from 5 to 35 psu enhanced TBT sorption on marine sediment by approximately 30% and on freshwater sediment by about 80%. nih.govresearchgate.net

Other materials used for in situ stabilization and solidification include activated carbon, cements, fly ash, and clays. itrcweb.orgsoton.ac.uk These amendments physically encapsulate or bind contaminants within the sediment matrix, reducing their potential to leach into the surrounding water. itrcweb.org Powdered activated carbon has proven particularly effective, capable of producing a TBT-free leachate (<5 ng Sn/L) in tests conducted 33 days after application. soton.ac.ukresearchgate.net

Ex Situ Treatment Methodologies for Contaminated Sediments and Waters

Ex situ treatment involves the removal of contaminated sediment or water from its location for treatment elsewhere. envirotreat.com These methods allow for greater control over the treatment process and can often achieve higher removal efficiencies, though they are typically more costly and disruptive. researchgate.net

Physicochemical Treatment Processes (e.g., Coagulation-Flocculation, Adsorption, Filtration)

Physicochemical treatments are commonly used for shipyard wastewaters and dredged sediments containing TBT. vliz.benih.gov

Filtration physically separates suspended solids from water. Sand filtration can remove a significant portion of TBT, particularly the particle-bound fraction. In one case, sand filtration alone removed about 50% of the initial TBT concentration. vliz.be

| Treatment Process | Example Application | TBT Removal Efficiency | Reference |

|---|---|---|---|

| Coagulation-Flocculation | Shipyard wastewater (Lab scale) | ~90% | nih.gov |

| Sand Filtration | Shipyard wastewater | ~50% | vliz.be |

| Granular Activated Carbon (GAC) Filtration | Following sand filtration | Reduces TBT to <0.1% of influent | vliz.be |

| Adsorption (Powdered Activated Carbon) | Artificial wastewater | >99.98% | vliz.be |

| Full-Scale Plant (Coagulation, Filtration, GAC) | Shipyard wastewater (3-year average) | 99.8% | nih.gov |

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) involve the generation of highly reactive radicals, such as hydroxyl radicals, to chemically degrade persistent organic pollutants like TBT. chalmers.se These methods can be highly effective for breaking down the TBT molecule.

One common AOP is the Fenton process , which uses hydrogen peroxide and an iron catalyst. In studies on TBT-spiked sediment, the Fenton process achieved a 98% reduction in TBT content. chalmers.se Another method is electrolysis , which can achieve 100% degradation of TBT in spiked water and 58-100% removal from sediments. chalmers.se A proprietary reduction/oxidation (REDOX) technology known as I-ROX has also been tested on marine sediments, demonstrating a 50% to 80% degradation of TBT, with the efficiency increasing with the amount of reagent used. esaa.org This process also effectively degraded the byproducts DBT (71-92%) and MBT (98-100%). esaa.org

Thermal Treatment and Steam Stripping Technologies

Thermal treatment methods use high temperatures to destroy or separate TBT from contaminated sediments. These are often considered the most effective methods for highly contaminated materials but can be energy-intensive and expensive. researchgate.netljmu.ac.uk

Incineration at temperatures of 1000°C has been found to be effective for making TBT undetectable. sednet.orgThermal desorption at lower temperatures (e.g., 400°C) can also be highly effective, with studies showing >97% debutylation of TBT, DBT, and MBT. hilarispublisher.com A combined thermo-chemical treatment , where sediment is mixed with a chemical agent before being heated to 1,000°C, has been shown to reduce total TBT concentrations by over 99%. hilarispublisher.comusq.edu.au

Steam stripping has also been proposed as a potential remediation method, particularly for sediments with high concentrations of TBT, although fewer experimental details are available compared to thermal desorption and incineration. researchgate.nethilarispublisher.com

Enhanced Leaching and Extraction Methods

Enhanced leaching and extraction methods are crucial for treating tributyltin (TBT)-contaminated materials, particularly sediments. researchgate.net These techniques aim to transfer the contaminant from the solid matrix (soil or sediment) to a liquid phase, allowing for subsequent treatment and disposal of the concentrated contaminant stream. frtr.gov

Soil Washing: This is a media transfer technology that separates contaminants from soil based on mineralogical processing techniques. frtr.gov The process operates on the principle that most contaminants, including TBT, tend to bind to the finer soil fractions like clay, silt, and organic matter. researchgate.netfrtr.gov The technology uses a wash solution, which can be water or a mixture including surfactants or leaching agents, to extract and concentrate the contaminants. frtr.govvertasefli.co.uk The process typically involves:

Pretreatment: Physical separation to remove large debris. frtr.gov

Separation: Isolating the more contaminated fine-grained material from the coarser sand and gravel. frtr.govcrccare.com

Treatment: The coarse fraction may undergo further cleaning, while the highly contaminated fine fraction is managed for further treatment or disposal. frtr.govvertasefli.co.uk The contaminated wash water also requires treatment before it can be discharged or recycled. frtr.gov

The effectiveness of soil washing is highly dependent on the soil composition, with granular soils being more suitable than those with a high percentage of fine particles (over 25%). vertasefli.co.uk